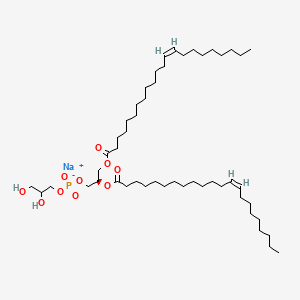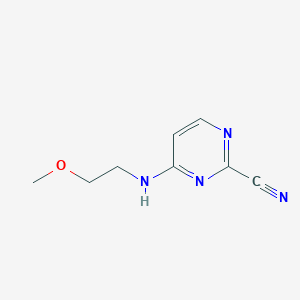
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt: is a phospholipid compound with the empirical formula C50H94NaO10P and a molecular weight of 909.24 g/mol . This compound is a type of phosphoglyceride, which is a class of lipids that are a major component of all cell membranes. It is known for its role in forming lipid bilayers and its applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt typically involves several steps:
Esterification Reaction: The process begins with the esterification of erucic acid with glycerol to form 1,2-dierucoyl-sn-glycerol.
Phosphorylation: The 1,2-dierucoyl-sn-glycerol is then reacted with phosphoric acid and a halogenating agent such as phosphorus trichloride to form 1,2-dierucoyl-sn-glycero-3-phosphate.
Neutralization: Finally, the phosphate group is neutralized with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphate derivatives.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Reactions often involve nucleophilic reagents such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, erucic acid, and phosphate derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and as a component of lipid-based formulations for therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate through direct interaction or by altering the lipid environment .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPPG-Na): A phosphoglyceride with palmitic acid chains, commonly used in studies of membrane dynamics.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DMPG-Na): Contains myristic acid chains and is used in the study of bacterial membranes.
Comparison: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt is unique due to its erucic acid chains, which confer distinct physical and chemical properties compared to other phosphoglycerides. Its longer and unsaturated fatty acid chains result in different membrane fluidity and phase behavior, making it particularly useful in specific research applications .
Eigenschaften
CAS-Nummer |
1241726-12-4 |
|---|---|
Molekularformel |
C50H94NaO10P |
Molekulargewicht |
909.2 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t47?,48-;/m1./s1 |
InChI-Schlüssel |
VJDPRCROKYHMQL-BJALZSAJSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)

![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)


![5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)


![tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13332462.png)

![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)

